N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-2-33-21-8-5-7-20(15-21)29-24(32)16-35-27-22-14-18-6-3-4-9-23(18)34-26(22)30-25(31-27)17-10-12-19(28)13-11-17/h3-13,15H,2,14,16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYJVGHCGOPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound with a complex structure that includes a chromeno-pyrimidine moiety and an ethoxyphenyl group. Its molecular formula is C₁₉H₁₈F₁N₃O₂S, and it has a molecular weight of approximately 483.59 g/mol. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its diverse functional groups, which may interact with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, including:
- Anticancer Activity : The compound may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential to reduce inflammation markers.
- Antimicrobial Properties : Possible activity against certain bacterial strains.
Further biological assays are required to elucidate its exact mechanisms of action and therapeutic potential.
Structure-Activity Relationship (SAR)
The unique structure of this compound suggests several avenues for SAR studies. The presence of the ethoxyphenyl and chromeno-pyrimidine moieties may enhance its interaction with biological macromolecules, leading to improved efficacy.
Comparison with Related Compounds
A comparison with structurally similar compounds can provide insights into the potential biological activity of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide | Contains chloro and fluorine substituents | Potentially different pharmacological profiles due to halogen variations |
| N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | Different ether substituent | May exhibit distinct biological activities based on methoxy group presence |
Case Studies and Research Findings
Research has begun to explore the biological activities of this compound through various in vitro assays. Some notable findings include:
- Anticancer Activity : In a study involving cancer cell lines, this compound demonstrated significant inhibition of cell growth compared to control groups. The IC50 values were determined through MTT assays.
- Anti-inflammatory Effects : The compound was tested for its ability to inhibit nitric oxide production in RAW264.7 macrophages. Results indicated that it effectively reduced NO levels at concentrations comparable to established anti-inflammatory agents.
- Antimicrobial Activity : Initial screenings against various bacterial strains showed that the compound exhibited moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- The target compound’s chromeno-pyrimidine core and 3-ethoxyphenyl group balance lipophilicity and rigidity, favoring membrane permeability but limiting aqueous solubility.
- Piperazine-containing analogs () show improved solubility due to ionizable amine groups, albeit at the cost of increased molecular weight.
Q & A
Basic Questions
What synthetic methodologies are recommended for optimizing the yield of N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide?
Methodological Answer:
The synthesis of thioacetamide derivatives often involves coupling reactions, protection/deprotection steps, and chromatography. For example:
- Coupling Reactions : Use nucleophilic aromatic substitution for introducing the thioacetamide group. Pre-activate the pyrimidin-4-ylthiol intermediate with a base like NaH to enhance reactivity .
- Protection Strategies : Protect reactive hydroxyl or amine groups (e.g., using acetyl or benzyl groups) to avoid side reactions during synthesis, as demonstrated in similar chromeno-pyrimidine systems .
- Purification : Employ gradient elution with ethyl acetate/hexane mixtures in column chromatography to isolate the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
